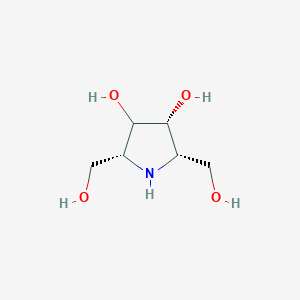
3-Brom-7-nitroindazol
Übersicht
Beschreibung
3-bromo-7-nitro-1H-indazole: is an organic compound belonging to the class of indazoles, which are heterocyclic compounds characterized by a pyrazole ring fused to a benzene ring . This compound is notable for its applications in various fields, including medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Chemie: 3-Brom-7-nitro-1H-indazol wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet. Es dient als Zwischenprodukt bei der Herstellung verschiedener Pharmazeutika und Agrochemikalien .
Biologie und Medizin: In der medizinischen Chemie wird 3-Brom-7-nitro-1H-indazol auf sein Potenzial als Inhibitor der Stickstoffoxidsynthase (NOS) untersucht, einem Enzym, das an der Produktion von Stickstoffoxid beteiligt ist. Dies macht es zu einem Kandidaten für die Behandlung von Krankheiten, die mit einer Stickstoffoxid-Dysregulation zusammenhängen .
Industrie: Die Verbindung wird auch bei der Entwicklung von Materialien mit spezifischen elektronischen Eigenschaften eingesetzt, wie z. B. organische Halbleiter und Leuchtdioden (LEDs) .
5. Wirkmechanismus
Wirkmechanismus: 3-Brom-7-nitro-1H-indazol entfaltet seine Wirkungen hauptsächlich durch die Hemmung der Stickstoffoxidsynthase (NOS). Es bindet an das aktive Zentrum des Enzyms und verhindert die Umwandlung von L-Arginin zu Stickstoffoxid. Diese Hemmung kann verschiedene physiologische Prozesse modulieren, darunter die Vasodilatation und die Neurotransmission .
Molekulare Zielstrukturen und -wege: Die primäre molekulare Zielstruktur von 3-Brom-7-nitro-1H-indazol ist die Stickstoffoxidsynthase. Durch die Hemmung dieses Enzyms kann die Verbindung Wege beeinflussen, die mit der Stickstoffoxid-Signalübertragung zusammenhängen, die an Prozessen wie Entzündungen, Immunantwort und Neurotransmission beteiligt ist .
Wirkmechanismus
Target of Action
3-Bromo-7-nitroindazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) compared to endothelial NOS (eNOS) or inducible NOS (iNOS) . These enzymes play a crucial role in the synthesis of nitric oxide (NO), a key intercellular messenger throughout the body and brain .
Mode of Action
The compound interacts with its targets (nNOS, eNOS, and iNOS) and inhibits their activity . This inhibition results in a decrease in the synthesis of nitric oxide (NO), affecting the signaling processes that rely on NO .
Biochemical Pathways
The primary biochemical pathway affected by 3-Bromo-7-nitroindazole is the nitric oxide synthesis pathway . By inhibiting NOS enzymes, the compound reduces the production of NO, which can impact various physiological processes that rely on NO signaling .
Result of Action
The inhibition of NOS enzymes and the subsequent reduction in NO synthesis can have various molecular and cellular effects. For instance, NO plays a role in vascular smooth muscle relaxation, and its reduction could impact this process . Additionally, NO mediates vascular endothelial growth factor (VEGF)-induced angiogenesis, and the inhibition of NO synthesis could potentially affect this process .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-7-nitroindazole. For example, a study showed that the compound affects gene translation at the initial reception of blue light in young Arabidopsis seedlings . This suggests that light conditions could influence the compound’s action.
Biochemische Analyse
Biochemical Properties
3-Bromo-7-nitroindazole interacts with several enzymes and proteins, particularly the nitric oxide synthase isoforms . It is a more potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) than endothelial NOS (eNOS) or inducible NOS (iNOS) . The nature of these interactions involves the inhibition of these enzymes, thereby affecting the synthesis of the intercellular messenger nitric oxide (NO) throughout the body and brain .
Cellular Effects
The effects of 3-Bromo-7-nitroindazole on cells are significant. It has been shown to inhibit blue light-mediated suppression of hypocotyl elongation in Arabidopsis seedlings by physically interacting with the blue light receptor Cryptochrome 1 (CRY1) . This interaction affects genome-wide gene expression in the seedlings, particularly the translation of ribosome-related genes .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-7-nitroindazole involves its binding interactions with biomolecules, particularly the nitric oxide synthase enzymes . By inhibiting these enzymes, it reduces the synthesis of nitric oxide, a key intercellular messenger . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-7-nitroindazole can change over time. While specific studies on the temporal effects of this compound are limited, it has been shown to have substantial neuroprotective effects against hypoxic damage .
Dosage Effects in Animal Models
The effects of 3-Bromo-7-nitroindazole can vary with different dosages in animal models. For instance, a study showed that the NOS blocker 3-Bromo-7-nitroindazole reduced the frequency but not the amplitude of spontaneous calcium activity .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Brom-7-nitro-1H-indazol beinhaltet typischerweise die Nitrierung und Bromierung von Indazol-Derivaten. Eine gängige Methode umfasst die Nitrierung von 1H-Indazol, gefolgt von der Bromierung. Die Nitrierung kann mit Salpetersäure und Schwefelsäure durchgeführt werden, während die Bromierung mit Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines Katalysators erfolgen kann .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 3-Brom-7-nitro-1H-indazol beinhalten oft optimierte Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Diese Methoden können die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-Brom-7-nitro-1H-indazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Reduktionsreaktionen: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydriden zu einer Aminogruppe reduziert werden.
Gängige Reagenzien und Bedingungen:
Substitutionsreaktionen: Gängige Reagenzien sind Nukleophile wie Amine oder Thiole, und die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt.
Reduktionsreaktionen: Reduktionsmittel wie Palladium auf Kohlenstoff (Pd/C) mit Wasserstoffgas oder Natriumborhydrid (NaBH4) werden üblicherweise verwendet.
Hauptprodukte:
Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Indazole, abhängig von dem verwendeten Nukleophil.
Reduktionsreaktionen: Das Hauptprodukt ist 3-Brom-7-amino-1H-indazol.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
7-Nitroindazol: Ein weiteres Indazol-Derivat mit ähnlichen hemmenden Wirkungen auf die Stickstoffoxidsynthase.
3-Brom-1-methyl-7-nitro-1H-indazol: Ein methyliertes Derivat mit möglicherweise unterschiedlichen pharmakokinetischen Eigenschaften.
Einzigartigkeit: 3-Brom-7-nitro-1H-indazol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm bestimmte chemische und biologische Eigenschaften verleiht.
Eigenschaften
IUPAC Name |
3-bromo-7-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSTZPMYAZRZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274319 | |
| Record name | 3-Bromo-7-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74209-34-0 | |
| Record name | 3-Bromo-7-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-7-nitroindazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)
![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43412.png)







![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)
![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)
![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)
